3-(Aminomethyl)pentan-3-amine

Description

Overview of Aliphatic Amine Chemistry and Significance in Organic Synthesis

Aliphatic amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by alkyl groups. unacademy.com Their chemistry is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties. fiveable.mechemguide.co.uk This reactivity makes them indispensable in organic synthesis, serving as building blocks for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.net

The structure of aliphatic amines—classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of alkyl substituents on the nitrogen atom—influences their physical and chemical properties. slideshare.net For instance, primary and secondary amines can participate in hydrogen bonding, which affects their boiling points and solubility. fiveable.me Their basicity is also a key characteristic, generally being more basic than aromatic amines due to the electron-donating nature of alkyl groups, which increases the electron density on the nitrogen atom. fiveable.mesbsgch.ac.in Common synthetic routes to aliphatic amines include the reduction of nitro compounds, nitriles, and amides, as well as reductive amination. slideshare.netsbsgch.ac.in

Structural Features and Classification of 3-(Aminomethyl)pentan-3-amine

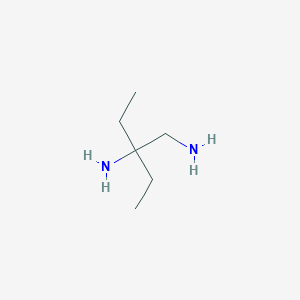

This compound, with the chemical formula C₆H₁₆N₂, is a branched aliphatic diamine. molport.com Its structure is characterized by a pentane (B18724) backbone with two amino groups attached to the third carbon atom. One is a primary amine (-NH₂) and the other is part of an aminomethyl group (-CH₂NH₂). This unique arrangement classifies it as a diamine with both a primary and a tertiary carbon center to which the amino functionalities are attached.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₆N₂ |

| Molecular Weight | 116.208 g/mol |

| CAS Number | 3815-29-0 |

| SMILES | CCC(N)(CC)CN |

This data is compiled from MolPort. molport.com

The presence of two amino groups and a branched structure imparts specific properties to the molecule. The two amine groups can act as nucleophiles or bases, and their proximity may lead to cooperative effects or intramolecular interactions. The branching of the pentane chain can influence its steric hindrance, affecting its reactivity in chemical transformations.

Contextualization of this compound within Contemporary Chemical Research

Branched aliphatic amines are of significant interest in medicinal chemistry and materials science due to their ability to introduce three-dimensional complexity into molecular structures. nih.gov This complexity can be crucial for biological activity and for tuning the physical properties of materials. Chiral γ-branched amines, for example, are found in numerous pharmaceuticals and natural products. researchgate.net

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications as a building block in the synthesis of more complex molecules. For instance, it could be utilized in the formation of ligands for metal complexes, as a monomer in polymerization reactions, or as a scaffold in the design of new therapeutic agents. The presence of two amine groups offers the potential for creating bidentate ligands or for forming cross-linked polymers.

In a broader sense, research into α-branched amines is a vibrant area. For example, multicomponent reactions involving zinc have been developed for the synthesis of α-branched alkylamines, highlighting the ongoing efforts to create efficient methods for preparing these valuable compounds. nih.gov Furthermore, studies on related compounds, such as 3-aminopentane, show their utility in creating soluble and photostable dyes. wikipedia.org

Research Gaps and Objectives for Further Investigation

The current body of scientific literature reveals several gaps in the knowledge surrounding this compound. A primary area for future research would be the development of efficient and selective synthetic routes to this compound. While general methods for amine synthesis exist, specific optimization for this diamine would be beneficial.

A thorough investigation of its chemical reactivity is also warranted. This would include studying its behavior as a nucleophile and a base in various organic reactions, as well as its potential to act as a ligand for different metal ions. Understanding its coordination chemistry could open doors to applications in catalysis or materials science.

Furthermore, exploring the potential biological activities of this compound and its derivatives is a promising avenue. Given the prevalence of branched amines in pharmaceuticals, it would be valuable to synthesize a library of compounds derived from this diamine and screen them for various biological targets. For instance, α-branched amines have been shown to be important for modulating biological interactions. nih.gov

Finally, there is a need for detailed physicochemical characterization of this compound. This includes measurements of its pKa values, solubility in various solvents, and a detailed conformational analysis. Such data would be invaluable for any future application-oriented research.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-3-6(8,4-2)5-7/h3-5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZPXKGMHIJPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminomethyl Pentan 3 Amine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule or its immediate precursors in a limited number of steps. For 3-(aminomethyl)pentan-3-amine, these strategies often involve the simultaneous or sequential introduction of the two amino groups.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. harvard.eduwikipedia.org This process involves the reaction of an aldehyde or ketone with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com This method is advantageous as it can often be performed in a one-pot reaction and avoids the overalkylation issues commonly encountered with direct alkylation of amines. wikipedia.orgmasterorganicchemistry.com

The mechanism of reductive amination begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (for primary amines) or an iminium ion (for secondary amines). The final step is the reduction of the C=N double bond to a C-N single bond. youtube.com

A variety of catalytic systems and reducing agents can be employed for this transformation.

Metal Catalysts: Catalytic hydrogenation using finely divided metals such as platinum, palladium, or nickel is a common method. wikipedia.org These reactions are typically carried out under a hydrogen atmosphere.

Hydride Reducing Agents: A range of hydride reagents are effective for the reduction of the imine intermediate. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents that can be used. youtube.com However, for one-pot reductive aminations, milder and more selective reagents are often preferred to avoid the premature reduction of the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a particularly useful reagent as it is stable under weakly acidic conditions that favor imine formation and selectively reduces the iminium ion over the ketone or aldehyde. harvard.edumasterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and selective reducing agent that is often used as a less toxic alternative to NaBH₃CN. harvard.edumasterorganicchemistry.com

Table 1: Common Catalytic Systems and Reducing Agents for Reductive Amination

| Catalyst/Reducing Agent | Type | Key Features |

| Platinum (Pt), Palladium (Pd), Nickel (Ni) | Heterogeneous Metal Catalyst | Used with H₂ gas; effective for hydrogenation. wikipedia.org |

| Sodium Borohydride (NaBH₄) | Hydride Reducing Agent | Strong reducing agent; can also reduce the starting carbonyl. youtube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Hydride Reducing Agent | Very strong reducing agent; highly reactive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Hydride Reducing Agent | Selective for imines/iminium ions over carbonyls; requires acidic conditions. harvard.edumasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Hydride Reducing Agent | Mild and selective; less toxic alternative to NaBH₃CN. harvard.edumasterorganicchemistry.com |

To synthesize this compound via reductive amination, a suitable diketone precursor is required. 2-Ethyl-1,2-butanedione is not a standard chemical name, but a plausible precursor would be a diketone that can react with two equivalents of an ammonia source. For instance, the reductive amination of a suitable diketone with ammonia would lead to the formation of the desired diamine. The reaction conditions, including solvent, temperature, and pH, would need to be carefully controlled to optimize the yield and purity of the final product.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions provide another direct route to amines. These methods involve the displacement of a leaving group, typically a halide, by a nitrogen-containing nucleophile. wikipedia.org

The alkylation of ammonia or a primary amine with an alkyl halide is a fundamental method for forming C-N bonds. wikipedia.orgjove.com This reaction proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.org

However, a significant drawback of this method is the potential for overalkylation. youtube.com The primary amine product is often more nucleophilic than the starting ammonia, leading to further reaction with the alkyl halide to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. jove.comyoutube.com To favor the formation of the primary amine, a large excess of ammonia is often used.

For the synthesis of this compound, a dihaloalkane precursor could theoretically be reacted with ammonia. However, controlling the reaction to achieve the desired diamine without significant formation of side products would be challenging.

Table 2: Challenges in Direct Alkylation of Amines

| Challenge | Description | Mitigation Strategy |

| Overalkylation | The amine product can react further with the alkyl halide to form higher-order amines and quaternary ammonium salts. jove.comyoutube.com | Use a large excess of the amine nucleophile (e.g., ammonia). |

| Mixture of Products | A complex mixture of primary, secondary, tertiary, and quaternary amines can be formed, requiring difficult separation. libretexts.org | Alternative synthetic routes like the Gabriel synthesis or reductive amination are often preferred for cleaner reactions. masterorganicchemistry.comlibretexts.org |

A more controlled approach to amine synthesis involves the acylation of an amine followed by the reduction of the resulting amide. youtube.com Aliphatic and aromatic primary and secondary amines react with acid chlorides or anhydrides in a nucleophilic substitution reaction known as acylation to form amides.

This two-step process offers better control over the degree of alkylation. The amide can be isolated and purified before being reduced to the corresponding amine. A powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), is required to reduce the amide carbonyl group to a methylene (B1212753) group. youtube.com

In the context of synthesizing this compound, a suitable precursor could be acylated, and the resulting diamide (B1670390) could then be reduced. This method provides a more controlled pathway to the desired diamine compared to direct alkylation.

Alternative Synthetic Routes (e.g., from nitriles or imines)

The synthesis of primary amines can be effectively achieved through the reduction of nitriles or the reductive amination of carbonyl compounds, which proceeds via an imine intermediate. libretexts.orglibretexts.org These established methods provide viable, though not explicitly documented for this specific molecule, pathways to this compound.

From Nitriles: A plausible route involves the reduction of a corresponding dinitrile precursor, 3,3-bis(cyanomethyl)pentane. The reduction of the nitrile groups to primary amines is a common transformation in organic synthesis. libretexts.org This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgorganic-chemistry.org The process involves the nucleophilic attack of a hydride on the electrophilic carbon of the nitrile, ultimately yielding the primary amine after an aqueous workup. libretexts.org Various reagents and catalytic systems can be employed for this transformation.

Key Reducing Agents for Nitrile to Amine Conversion

| Reducing Agent/System | Description |

|---|---|

| Lithium aluminum hydride (LiAlH₄) | A powerful, non-selective reducing agent widely used for converting nitriles to primary amines. libretexts.orgorganic-chemistry.org |

| Ammonia Borane (NH₃BH₃) | A catalyst-free method that can reduce a wide range of nitriles to primary amines under thermal conditions. organic-chemistry.org |

| Catalytic Hydrogenation | Involves the use of hydrogen gas (H₂) over a metal catalyst, such as Nickel, to reduce the nitrile. |

From Imines: The formation of amines via imine intermediates is central to the process of reductive amination. libretexts.org For the synthesis of this compound, a hypothetical precursor such as 3,3-bis(formyl)pentane could undergo a two-step, one-pot reaction. First, the dialdehyde (B1249045) would react with an amine source, like ammonia, to form a di-imine intermediate. This intermediate is typically not isolated but is reduced in situ using a suitable reducing agent to yield the final diamine. libretexts.org

Stereoselective Synthesis of Chiral Analogs

The creation of chiral amines is a significant area of chemical synthesis due to their prevalence in pharmaceuticals and other biologically active compounds. acs.org Asymmetric hydrogenation and enantioselective reductive amination are among the most powerful strategies for achieving this. nih.govresearchgate.net

Enantioselective reductive amination (ERA) provides a direct method for synthesizing chiral primary amines from ketones using an ammonium salt or ammonia. rawdatalibrary.net This transformation is a key method for producing chiral amines and has been applied in industrial settings. researchgate.netrawdatalibrary.net The process involves the in situ formation of an imine from a prochiral ketone, which is then asymmetrically reduced by a chiral catalyst and a reducing agent. researchgate.net

A dynamic kinetic asymmetric transformation (DYKAT) represents a sophisticated approach, where racemic starting materials are converted into a single enantiomer of the product. nih.govacs.org This process has been used for the synthesis of chiral vicinal diamines from racemic nitroepoxides and a chiral primary amine, proceeding through the stereoselective reduction of an aminoimine intermediate. nih.govacs.org

The asymmetric hydrogenation (AH) of prochiral imines is considered one of the most direct and efficient methods for preparing valuable chiral amines. acs.orgnih.gov This approach is noted for its high atom economy, producing minimal waste, which aligns with the principles of green chemistry. acs.org The primary challenge in the asymmetric hydrogenation of imines lies in the design of effective chiral catalysts that can differentiate between the two faces of the imine substrate. chinesechemsoc.org

While highly successful for aryl-alkyl and cyclic imines, the asymmetric hydrogenation of dialkyl imines is more difficult due to the similarity in the spatial and electronic properties of the two alkyl groups. chinesechemsoc.org The development of highly efficient catalysts for these challenging substrates remains an active area of research. chinesechemsoc.org

The success of asymmetric hydrogenation and reductive amination hinges on the design of the chiral catalyst, which typically consists of a transition metal center and a chiral ligand. nih.gov The ligand creates a specific three-dimensional environment, or "chiral pocket," around the metal, which controls the stereochemical outcome of the reaction. chinesechemsoc.org

Iridium, rhodium, and palladium complexes are commonly employed in these transformations. nih.govresearchgate.net The choice of ligand is critical for achieving high enantioselectivity. Ligands such as phosphino-oxazolines, f-binaphane, and various chiral diamines have been used successfully in the asymmetric hydrogenation of N-aryl imines. nih.gov For the more challenging dialkyl imines, chiral iridium catalysts containing spiro phosphine-amine-phosphine ligands have been developed to precisely adjust the chiral pocket and achieve high enantioselectivity. chinesechemsoc.org In some copper-catalyzed reactions, ligands like Ph-BPE and t-Bu-BDPP have been used to generate different diastereomers of diamine products. nih.gov

Examples of Ligands in Asymmetric Catalysis

| Ligand Family | Metal | Application |

|---|---|---|

| Phosphino-oxazoline | Iridium | Asymmetric hydrogenation of N-aryl imines. nih.gov |

| f-Binaphane | Iridium | Asymmetric hydrogenation of sterically hindered N-aryl imines. acs.org |

| Spiro Phosphine-Amine-Phosphine | Iridium | Asymmetric hydrogenation of dialkyl imines. chinesechemsoc.org |

| Ph-BPE | Copper | Diastereodivergent synthesis of anti-1,2-diamines. nih.gov |

Derivatization and Functionalization Strategies

The primary amine groups of this compound serve as versatile handles for further molecular elaboration through derivatization and functionalization.

The primary amine functionalities can be converted into secondary or tertiary amines through several methods. One of the most common is reductive amination. libretexts.org This involves reacting the primary amine with an aldehyde or ketone to form an imine (for secondary amine synthesis) or an enamine (from a secondary amine intermediate for tertiary amine synthesis), which is then reduced with an agent like sodium borohydride (NaBH₄). libretexts.orgyoutube.com

An alternative route to tertiary amines involves a two-step process starting from a secondary amine. The secondary amine is first reacted with an acid chloride in the presence of a base to form a stable amide. youtube.com This amide is subsequently reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the corresponding tertiary amine. youtube.com Additionally, primary amines can be derivatized with acyl chlorides to form amides, which can serve as precursors or stable derivatives. nih.gov

Synthesis of Amides and Other Functionalized Adducts

The primary amine functionalities of this compound serve as nucleophilic sites for the synthesis of a diverse range of derivatives, most notably amides. The reaction of amines with carboxylic acids and their derivatives is a fundamental transformation in organic chemistry.

Amide bonds are typically formed through the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride, acid anhydride, or ester. The direct condensation of a carboxylic acid and an amine is also possible but generally requires high temperatures and the removal of water to drive the reaction to completion. To facilitate amide bond formation under milder conditions, various coupling reagents can be employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Given the presence of two primary amine groups in this compound, the reaction stoichiometry with an acylating agent can be controlled to achieve either mono- or di-acylation, leading to a variety of amide products. The general reaction scheme for the formation of a diamide from this compound and an acyl chloride is depicted below:

General Reaction Scheme for Diamide Synthesis

The specific reaction conditions, such as solvent, temperature, and the presence of a base to neutralize the HCl byproduct, would influence the reaction rate and yield. The nature of the 'R' group on the acyl chloride can be varied to introduce different functionalities into the final molecule.

Below is a hypothetical data table illustrating the types of amides that could be synthesized from this compound with various carboxylic acid derivatives, based on general principles of amide synthesis.

| Acylating Agent | Product Name | Potential 'R' Group Functionality |

| Acetyl chloride | N,N'-(3,3-diethylpropane-1,3-diyl)diacetamide | Simple alkyl |

| Benzoyl chloride | N,N'-(3,3-diethylpropane-1,3-diyl)dibenzamide | Aromatic |

| Acryloyl chloride | N,N'-(3,3-diethylpropane-1,3-diyl)diacrylamide | Polymerizable group |

| Succinic anhydride | 2,2'-(3,3-diethylpropane-1,3-diyl)bis(isoindoline-1,3-dione) derivative | Cyclic imide formation |

Incorporation into Polymeric Structures

The difunctional nature of this compound makes it a suitable monomer for step-growth polymerization. Specifically, it can react with difunctional monomers, such as dicarboxylic acids or their derivatives, to form polyamides. Polyamides are a significant class of polymers known for their excellent mechanical properties and thermal stability.

The polycondensation reaction between a diamine and a diacyl chloride is a common method for synthesizing polyamides. In this process, the amine and acyl chloride monomers react to form an amide linkage, with the elimination of hydrogen chloride. The repetition of this reaction leads to the formation of a long polymer chain.

The structure of the resulting polyamide would depend on the specific dicarboxylic acid chloride used. For instance, reaction with terephthaloyl chloride would introduce aromatic rings into the polymer backbone, likely resulting in a rigid and high-melting-point material. Conversely, using a more flexible diacyl chloride, such as adipoyl chloride, would produce a more flexible polyamide.

A general representation of the polycondensation of this compound with a generic diacyl chloride is shown below:

General Polycondensation Reaction Scheme

The properties of the resulting polyamide, such as its molecular weight, solubility, and thermal characteristics (e.g., glass transition temperature and melting point), would be determined by the specific monomers used, the stoichiometry, and the polymerization conditions.

The following table outlines potential polyamides that could be synthesized using this compound as the diamine monomer.

| Diacyl Chloride Monomer | Resulting Polyamide Structure Snippet | Potential Polymer Properties |

| Terephthaloyl chloride | -[CO-Ph-CO-NH-CH2-C(Et)2-CH2-NH]- | Rigid, high-strength, thermally stable |

| Adipoyl chloride | -[CO-(CH2)4-CO-NH-CH2-C(Et)2-CH2-NH]- | Flexible, tough, lower melting point |

| Sebacoyl chloride | -[CO-(CH2)8-CO-NH-CH2-C(Et)2-CH2-NH]- | More flexible, lower moisture absorption |

Further research and experimental validation are necessary to fully characterize the synthesis and properties of these potential amides and polymers derived from this compound.

Chemical Reactivity and Reaction Mechanisms of 3 Aminomethyl Pentan 3 Amine

Nucleophilic Reactivity of Amine Groups

The lone pair of electrons on each nitrogen atom makes 3-(aminomethyl)pentan-3-amine a potent nucleophile, readily participating in reactions with electron-deficient species (electrophiles).

Reactions with Electrophiles (e.g., alkyl halides, acyl chlorides)

Reactions with Alkyl Halides: Aliphatic amines are effective nucleophiles that react with alkyl halides in a process known as N-alkylation. wikipedia.org For this compound, this reaction proceeds via a nucleophilic aliphatic substitution, typically following an S_N2 mechanism with primary or secondary alkyl halides. ucalgary.ca Given that the molecule possesses two primary amine groups, the reaction can be complex. The product distribution depends heavily on the stoichiometry of the reactants.

Using an excess of the diamine can favor mono-alkylation, but a mixture of products is common because the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. libretexts.org This can result in di-alkylation, and potentially the formation of quaternary ammonium (B1175870) salts if the reaction is allowed to proceed exhaustively. wikipedia.org

Interactive Data Table: Potential Products from Reaction with an Alkyl Halide (R-X)

| Product Type | Structure | Notes |

|---|---|---|

| Mono-N-alkylated | (H₂N)(R-NHCH₂)C(CH₂CH₃)₂ | Favored when the diamine is in large excess. |

| Di-N-alkylated (Symmetric) | (R-NHCH₂)₂(C)(CH₂CH₃)₂ | More likely when the alkyl halide is in excess. Can be a mix of isomers if alkylation occurs on both nitrogens. |

Reactions with Acyl Chlorides: The reaction of this compound with acyl chlorides is a vigorous process known as acylation, yielding N-substituted amides. ncert.nic.in This transformation follows a nucleophilic addition-elimination mechanism. chemguide.co.ukdocbrown.info Each primary amine group can react to form a stable amide bond. Similar to alkylation, controlling the stoichiometry is crucial for selective mono- or di-acylation. The reaction is typically carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. ncert.nic.inchemguide.co.uk

Mechanistic Elucidation of Substitution Reactions

Mechanism with Alkyl Halides (S_N2): The reaction with a primary alkyl halide is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.

Step 1: The nucleophilic nitrogen atom of one of the amine groups attacks the electrophilic carbon atom of the alkyl halide, donating its lone pair of electrons to form a new C-N bond.

Step 2: Simultaneously, the carbon-halogen bond breaks, and the halide is expelled as a leaving group.

Step 3: A second molecule of the diamine (or another base) removes a proton from the newly formed ammonium ion to yield the neutral secondary amine product and an ammonium salt. ucalgary.cadocbrown.info

Mechanism with Acyl Chlorides (Nucleophilic Addition-Elimination): The acylation reaction proceeds through a two-stage mechanism. youtube.comchemguide.co.uk

Step 1 (Addition): The nucleophilic nitrogen atom attacks the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. docbrown.info

Step 2 (Elimination): The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is eliminated. savemyexams.com

Step 3 (Deprotonation): A base (typically another amine molecule or a scavenger base) removes the proton from the nitrogen atom to give the final, stable amide product. chemguide.co.uk

Oxidation and Reduction Pathways

The amine groups of this compound can undergo both oxidation and reduction, leading to a variety of functional group transformations.

Formation of Imines and Nitriles via Oxidation

The oxidation of primary aliphatic amines can be challenging to control but can yield imines as initial products. These reactions often require specific oxidizing agents. For instance, silver-catalyzed oxidation with persulphate has been shown to convert primary aliphatic amines into aldimines, which can subsequently be hydrolyzed to aldehydes. rsc.org Other methods employ systems that mimic the metabolic activity of copper-containing amine oxidase enzymes to achieve the oxidation of primary amines to imines. researchgate.net

R-CH₂NH₂ → [R-CH=NH] → R-CHO + NH₃ (after hydrolysis)

If the oxidation is more vigorous or proceeds further, the intermediate imine could potentially be oxidized to a nitrile. However, direct conversion of primary amines to nitriles often requires specific catalytic systems.

Reduction to Primary Amines

As this compound already consists of primary amines, this section is best understood as the reduction of its potential oxidation products (imines and nitriles) back to amines. This represents a reversal of the processes described in section 3.2.1 and is a fundamental transformation in organic synthesis.

Reduction of Imines: Imines formed from the oxidation of this compound can be readily reduced back to amines. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni). organic-chemistry.org

Reduction of Nitriles: If oxidation were to produce a nitrile functionality, it could be reduced to a primary amine. This reduction is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, often under more forcing conditions (higher pressure and temperature) than imine reduction. wikipedia.orgchemguide.co.uk

Acid-Base Properties and Protonation Equilibria

The two primary amine groups in this compound are basic, readily accepting protons (H⁺) from an acid to form ammonium cations. In an aqueous solution, the molecule will participate in two distinct protonation equilibria, characterized by two separate acid dissociation constants (pKa values) for its conjugate acids. engineeringtoolbox.com

The equilibria can be represented as:

First Protonation: H₂N-R-NH₂ + H₂O ⇌ H₃N⁺-R-NH₂ + OH⁻ (Characterized by pKb₁)

Second Protonation: H₃N⁺-R-NH₂ + H₂O ⇌ H₃N⁺-R-NH₃⁺ + OH⁻ (Characterized by pKb₂)

Alternatively, the equilibria are often discussed in terms of the pKa of the conjugate acids:

pKa₂: H₃N⁺-R-NH₃⁺ ⇌ H₃N⁺-R-NH₂ + H⁺

pKa₁: H₃N⁺-R-NH₂ ⇌ H₂N-R-NH₂ + H⁺

Computational studies on simple linear diamines have shown that the difference between pKa₁ and pKa₂ decreases as the number of carbon atoms separating the two amine groups increases. researchgate.net Given the close proximity of the amine groups in this compound (separated by one tertiary carbon), a significant difference between the two pKa values is expected.

Interactive Data Table: Estimated Acid-Base Properties

| Equilibrium | Species Involved | Estimated pKa of Conjugate Acid | Predominant Species at pH 4 | Predominant Species at pH 8 | Predominant Species at pH 12 |

|---|---|---|---|---|---|

| Second Protonation | H₃N⁺-R-NH₃⁺ / H₃N⁺-R-NH₂ | ~7-8 (pKa₂) | Di-protonated | Mono-protonated | Neutral |

Determination of Dissociation Constants (pKa)

The dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For an amine, the pKa value refers to the acidity of its conjugate acid, the ammonium ion. A higher pKa value indicates a weaker conjugate acid and, consequently, a stronger base. The determination of pKa values is crucial for understanding the ionization behavior of a compound, which in turn influences its reactivity and pharmacokinetic properties.

Experimental determination of pKa values for amines is commonly achieved through potentiometric titration. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the amine and monitoring the resulting change in pH with a calibrated pH meter. The inflection point of the resulting titration curve corresponds to the pH at which the concentrations of the amine and its protonated form are equal, which is the pKa of the conjugate acid. For diamines such as this compound, two distinct inflection points would be expected, corresponding to the two pKa values for the sequential protonation of the two amino groups.

Given the unavailability of experimental data for this compound, a predictive approach can be taken by comparing it to structurally similar amines. For instance, neopentylamine, which features a primary amine attached to a sterically hindered tertiary carbon, has a reported pKa of 10.15. chemicalbook.com 1,3-Diaminopropane, a simple linear diamine, has a reported pKa of 10.17 for its strongest basic site. foodb.ca These values suggest that the amino groups in this compound are also likely to have pKa values in the range of 10-11, typical for primary aliphatic amines. libretexts.org

Table 1: Predicted pKa Values for this compound and Related Compounds

| Compound | Functional Group | Predicted pKa |

| This compound | Primary Amine (-CH2NH2) | ~10.2 - 10.6 |

| This compound | Primary Amine (-C(R)2NH2) | ~10.4 - 10.8 |

| Neopentylamine | Primary Amine | 10.15 |

| 1,3-Diaminopropane | Primary Amine | 10.17 |

Note: The pKa values for this compound are estimations based on structurally similar compounds and general principles of basicity.

Factors Influencing Basicity (e.g., steric hindrance, electronic effects)

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. chemistryguru.com.sg Several structural factors can influence this electron availability, with electronic effects and steric hindrance being the most prominent. rawsource.comvedantu.com

Electronic Effects:

The primary electronic factor influencing the basicity of aliphatic amines is the inductive effect of alkyl groups. libretexts.orgchemistrystudent.com Alkyl groups are electron-donating, meaning they push electron density towards the nitrogen atom. libretexts.orgchemistrysteps.com This increase in electron density on the nitrogen makes the lone pair more available for donation to a proton, thus increasing the basicity of the amine. chemistryguru.com.sg In this compound, both nitrogen atoms are attached to alkyl groups. The nitrogen of the aminomethyl group is attached to a carbon that is part of a larger alkyl framework, while the other primary amine is directly attached to the tertiary carbon of the pentane (B18724) backbone. These surrounding alkyl groups are expected to enhance the basicity of both amino groups compared to ammonia (B1221849).

Steric Hindrance:

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. chemistryguru.com.sgorganicchemistrytutor.com In the context of amine basicity, bulky alkyl groups surrounding the nitrogen atom can physically obstruct the approach of a proton, making it more difficult for the lone pair to be protonated. rawsource.comvedantu.com This steric hindrance can decrease the basicity of an amine, sometimes counteracting the electronic effects of alkyl groups. chemistryguru.com.sg

For this compound, the two primary amino groups experience different degrees of steric hindrance. The aminomethyl group (-CH2NH2) is relatively less hindered as the nitrogen atom is one carbon away from the bulky tertiary center. However, the primary amine directly attached to the tertiary carbon (-C(R)2NH2) is significantly more hindered by the two adjacent ethyl groups and the aminomethyl group itself. This substantial steric crowding around the latter nitrogen atom would likely make it less accessible for protonation compared to the aminomethyl nitrogen. Therefore, it is expected that the pKa of the aminomethyl group's conjugate acid would be slightly lower (indicating a more accessible, stronger base) than that of the more sterically hindered primary amine's conjugate acid.

In aqueous solution, the solvation of the protonated amine (the ammonium ion) also plays a role. The ability of water molecules to form hydrogen bonds with the N-H protons of the ammonium ion stabilizes the conjugate acid. Primary and secondary amines can form more hydrogen bonds upon protonation than tertiary amines, which can sometimes make them stronger bases in solution than predicted by electronic effects alone. pharmaguideline.com For this compound, both amino groups are primary, so the stabilization of their conjugate acids through solvation would be significant and comparable.

Coordination Chemistry and Ligand Properties

Chelation Capabilities and Ligand Design

The arrangement of the aminomethyl and amine groups on a tertiary carbon center suggests that 3-(Aminomethyl)pentan-3-amine could form stable five-membered chelate rings with metal ions. Such chelation would enhance the stability of the resulting metal complexes compared to coordination with monodentate amine ligands.

Metal Ion Complexation (e.g., with Cu(II), Fe(III), Zn(II))

Despite the potential for this compound to form complexes with various metal ions, specific research detailing the synthesis and characterization of its complexes with copper(II), iron(III), or zinc(II) is not found in the available literature. The study of such complexes would be a necessary step to understand its coordination behavior and potential applications.

Structural Characterization of Metal Complexes (e.g., X-ray crystallography, NMR)

There is no specific data from X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy in the public domain that describes the three-dimensional structure or solution behavior of metal complexes formed with this compound. This information would be crucial for confirming its binding mode and understanding the geometry of any potential metal complexes.

Application as Ligands in Catalysis

The ability of amine ligands to stabilize metal centers and influence their reactivity is a fundamental concept in catalysis. While aliphatic amines are used in various catalytic systems, the specific application of this compound as a ligand is not detailed in current research literature.

Role in Cross-Coupling Reactions

There are no documented instances of this compound being employed as a ligand in cross-coupling reactions. The development of new ligands is a significant area of research in this field, but this particular diamine has not been reported in this context.

Stabilization of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters linked by organic ligands. While diamines can be used as linkers in MOF synthesis, there is no evidence in the available literature to suggest that this compound has been utilized for this purpose.

Enantioselective Catalysis with Chiral Metal-Amine Complexes

The development of chiral metal-amine complexes for enantioselective catalysis is a prominent area of chemical research. Chiral amines are frequently used to create an asymmetric environment around a metal catalyst, enabling the selective production of one enantiomer of a chiral product. However, this compound is an achiral molecule and therefore cannot, by itself, induce enantioselectivity. While it could potentially be a component of a more complex chiral ligand system, no such applications are currently reported.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. chalcogen.ro The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. youtube.commdpi.com

For 3-(Aminomethyl)pentan-3-amine, the HOMO is expected to be localized on the lone pairs of electrons of the two nitrogen atoms, as these are the highest energy electrons in the molecule. The LUMO is likely distributed across the antibonding σ* orbitals associated with the C-N and C-C bonds. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating the molecule can be more easily excited electronically. chalcogen.ro

Table 1: Predicted Frontier Orbital Properties for this compound (Note: These are illustrative values based on typical aliphatic amines, as specific experimental or calculated data for this compound is not widely published.)

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -6.0 eV | Electron-donating capability (nucleophilicity) |

| LUMO Energy | ~ -2.0 eV | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | ~ 4.0 eV | Chemical reactivity and stability |

The presence of nitrogen atoms, which are more electronegative than carbon and hydrogen, dictates the charge distribution in this compound. This difference in electronegativity creates polar covalent bonds (C-N and N-H), leading to a non-uniform distribution of electron density across the molecule.

The nitrogen atoms will carry partial negative charges (δ-), while the hydrogen atoms of the amine groups and the adjacent carbon atoms will carry partial positive charges (δ+). This charge separation results in a significant molecular dipole moment, influencing the molecule's physical properties and its interactions with other polar molecules. Methods like Natural Bond Orbital (NBO) analysis can be used to quantify these partial charges and understand the delocalization of electron density.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structures and dynamic behavior of molecules.

This compound possesses multiple single bonds (C-C and C-N) around which rotation can occur. This flexibility gives rise to numerous possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest potential energy) and to map the energy landscape that connects them. nih.gov

The most stable conformations will be those that minimize steric hindrance between the bulky ethyl and aminomethyl groups attached to the central carbon atom. Staggered arrangements are generally favored over eclipsed ones. Intramolecular hydrogen bonding between the two amine groups is also a possibility, which could stabilize certain conformations. Computational methods can calculate the relative energies of these different conformers to predict the most likely structures the molecule will adopt.

The structure of this compound, with two primary amine (-NH₂) groups, allows for significant intermolecular interactions, primarily through hydrogen bonding. lumenlearning.com Each amine group contains two hydrogen atoms that can act as hydrogen bond donors and a nitrogen atom with a lone pair that can act as a hydrogen bond acceptor. libretexts.org

This capacity for extensive hydrogen bonding suggests that the compound will have a higher boiling point compared to nonpolar alkanes of similar molecular weight. lumenlearning.comscienceready.com.au These interactions are also critical for its solubility in protic solvents like water, as the amine groups can form strong hydrogen bonds with water molecules. libretexts.org

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Description | Relative Strength |

| Hydrogen Bonding | Occurs between the N-H of one molecule and the N of another. | Strong |

| Dipole-Dipole Forces | Arise from the interaction of permanent molecular dipoles. | Moderate |

| Van der Waals Forces | Weak, temporary attractions due to fluctuating electron clouds. | Weak |

Reaction Pathway and Mechanism Predictions

The electronic structure and steric features of this compound allow for predictions of its chemical reactivity. The lone pairs on the nitrogen atoms make the molecule a potent nucleophile and a base.

Given the presence of two primary amine groups, the molecule can function as a bidentate (two-toothed) nucleophile, potentially reacting at both sites. This makes it a useful building block in organic synthesis. For example, it could react with dicarboxylic acids or diacyl chlorides to form polyamides or with aldehydes and ketones to form Schiff bases and imines. libretexts.org

Computational chemistry can be used to model the pathways of these potential reactions. By calculating the energies of transition states and intermediates, chemists can predict the most favorable reaction mechanisms and identify the likely products. For instance, in an acylation reaction, theoretical calculations could determine whether the two amine groups react sequentially or if one is significantly more reactive than the other due to steric or electronic effects. libretexts.org The proximity of the two amine groups might also allow for intramolecular catalysis or lead to the formation of cyclic products in certain reactions.

Transition State Elucidation

The elucidation of transition states is fundamental to understanding the reaction mechanisms involving this compound. Computational methods, particularly quantum mechanics calculations, are pivotal in identifying the geometry of these high-energy structures that connect reactants to products.

For a molecule like this compound, which possesses two primary amine groups, potential reactions for study could include nucleophilic substitutions, additions, or intramolecular cyclizations. The elucidation of the transition states for such reactions would typically involve:

Potential Energy Surface (PES) Scans: Initial exploration of the reaction pathway by systematically changing key geometric parameters (e.g., bond lengths and angles) to locate an approximate transition state structure.

Transition State Optimization: Employing algorithms such as the Berny algorithm to locate the exact saddle point on the potential energy surface that corresponds to the transition state. This is a critical step where the structure has a single imaginary frequency in its vibrational analysis.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the optimized transition state to ensure that it connects the desired reactants and products.

While specific studies on this compound are not available, research on similar branched aliphatic diamines would be instrumental in predicting the likely transition state geometries for its reactions.

Reaction Energetics and Kinetics

Once transition states are successfully located, the energetics and kinetics of the proposed reaction mechanisms for this compound can be determined. These calculations provide quantitative insights into the feasibility and rates of chemical reactions.

Key Parameters Calculated:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Reaction Enthalpy (ΔH): The difference in enthalpy between the products and reactants, indicating whether a reaction is exothermic or endothermic.

Gibbs Free Energy of Activation (ΔG‡): This parameter, which includes both enthalpic and entropic contributions, is crucial for calculating theoretical reaction rate constants.

Theoretical Frameworks:

Transition State Theory (TST): This theory is commonly used to calculate the rate constants of elementary reactions from the properties of the reactants and the activated complex (transition state).

Computational Methods: Density Functional Theory (DFT) is a widely used method for these calculations, often with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) to achieve a balance between accuracy and computational cost. For higher accuracy, more advanced methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed.

Interactive Data Table: Hypothetical Reaction Energetics

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from a computational study on a reaction involving this compound. Please note that these values are for illustrative purposes only and are not based on actual experimental or computational data for this specific compound.

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Gibbs Free Energy of Activation (kcal/mol) |

| Nucleophilic attack at primary amine | 20.5 | -15.2 | 25.8 |

| Intramolecular cyclization | 35.1 | 5.3 | 40.2 |

Spectroscopic Parameter Prediction (Theoretical Basis for Interpretation)

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic data of molecules like this compound. By simulating spectra computationally, assignments of experimental spectra can be made with greater confidence.

Commonly Predicted Spectroscopic Parameters:

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational modes of a molecule. The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra to assign specific peaks to the stretching and bending of bonds (e.g., N-H, C-H, C-N, C-C).

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei and are instrumental in confirming the structure of the molecule.

Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic structure and potential for chromophoric behavior.

Interactive Data Table: Predicted Spectroscopic Data

The following interactive table provides an example of theoretically predicted spectroscopic data for this compound. This data is illustrative and not derived from specific published research on this compound.

| Spectroscopic Technique | Predicted Parameter | Value | Assignment |

| FT-IR | Vibrational Frequency | ~3300-3400 cm⁻¹ | N-H stretching |

| FT-IR | Vibrational Frequency | ~2850-2960 cm⁻¹ | C-H stretching |

| ¹³C NMR | Chemical Shift | ~50-60 ppm | Carbon attached to aminomethyl group |

| ¹H NMR | Chemical Shift | ~2.5-3.0 ppm | Protons of the aminomethyl group |

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Building Block (Synthon)

In the field of organic synthesis, a synthon is a conceptual unit within a molecule that assists in the formation of a synthesis strategy. 3-(Aminomethyl)pentan-3-amine functions as a diamine synthon, with its two nucleophilic primary amine groups capable of reacting with a variety of electrophilic partners. The branched pentane (B18724) structure introduces specific steric constraints and a three-dimensional architecture that can influence the stereochemistry and properties of the final products, making it a valuable building block for creating 3D molecular scaffolds for applications in medicinal chemistry. whiterose.ac.ukwhiterose.ac.uk

The dual reactivity of this compound allows it to be a key component in the synthesis of intricate organic molecules. Diamines are versatile motifs that can serve as ligands for transition metal catalysts or as synthons for constructing a wide array of complex targets. digitellinc.com By reacting with bifunctional electrophiles such as dialdehydes or dicarboxylic acid derivatives, it can participate in cyclization reactions to form macrocyclic compounds. nih.gov For instance, condensation with a dialdehyde (B1249045) could yield imine-type macrocycles, which are of interest in supramolecular chemistry and catalysis. nih.gov Similarly, reaction with two equivalents of a monofunctional reagent can lead to symmetrical molecules with unique properties. The ability of diamines to engage in multiple reaction pathways can lead to diverse and complex molecular architectures. fiveable.me

Table 1: Potential Synthetic Transformations of this compound

| Reactant Class | Specific Example | Resulting Functional Group | Potential Product Type |

| Acyl Halide | Acetyl Chloride | Amide | Bis-amide |

| Aldehyde | Benzaldehyde | Imine (Schiff Base) | Bis-imine |

| Dicarboxylic Acid | Adipic Acid | Amide | Polyamide Precursor |

| Isocyanate | Phenyl Isocyanate | Urea | Bis-urea |

| Epoxy | Ethylene Oxide | β-Hydroxyamine | Bis(hydroxyethyl)amino derivative |

Beyond the direct synthesis of final products, this compound is a precursor for advanced intermediates. These intermediates, containing the diamine's core structure, can be isolated and subjected to further chemical modifications. For example, its reaction with phosgene (B1210022) derivatives could produce di-isocyanate intermediates, which are valuable in polyurethane chemistry. Furthermore, it can be used to synthesize specialized ligands for metal coordination complexes, where the two amine groups act as a bidentate chelate. The synthesis of new porphyrin dimers linked by various diamines illustrates how these molecules can act as bridging units to create complex, functional systems for use in supramolecular assemblies. worldscientific.com The development of catalysts derived from 1,3-diamines for asymmetric reactions highlights the potential for this compound to serve as a scaffold for new catalytic systems. acs.org

Integration into Polymeric Systems

The presence of two reactive amine groups makes this compound an ideal candidate for integration into polymeric structures, either as a monomer to form the main polymer chain or as a cross-linking agent to create polymer networks. fiveable.me Aliphatic diamines are crucial monomers for the synthesis of high-performance polymers like polyamides. nih.gov

This compound can be used in several types of polymerization reactions:

Polyamides: Through condensation polymerization with dicarboxylic acids, it can form polyamides. nih.govelsevierpure.com The branched, non-symmetrical nature of the diamine would likely disrupt chain packing, leading to amorphous polyamides with potentially enhanced solubility and modified mechanical properties compared to polymers made from linear diamines. mdpi.com The incorporation of diamines can also be used to create branched or hyperbranched polyamides, which can influence properties like melt viscosity. acs.orgacs.org

Epoxy Resins: It can act as a curing agent (or hardener) for epoxy resins. threebond.co.jp Each primary amine group contains two active hydrogens that can react with the epoxide rings of the resin. polymerinnovationblog.com Therefore, one molecule of this compound can react with up to four epoxy groups, leading to a highly cross-linked, rigid thermoset material. Aliphatic amines are a common class of curing agents that react at room temperature. threebond.co.jp The specific structure of this diamine would influence the pot life, cure speed, and the final thermal and mechanical properties of the cured epoxy. pcimag.com

Poly(oxazines): In a Mannich-type condensation with a phenol (B47542) and formaldehyde, aliphatic diamines can be used to synthesize benzoxazine (B1645224) or naphthoxazine monomers. acs.orgacs.org These monomers can then undergo thermal ring-opening polymerization to produce high-performance poly(oxazine) resins, known for their excellent thermal stability and mechanical properties.

Table 2: Potential Roles of this compound in Polymer Synthesis

| Polymer System | Role of the Diamine | Co-reactant(s) | Key Linkage Formed | Resulting Polymer Properties |

| Polyamides | Monomer | Dicarboxylic Acids | Amide | Potentially amorphous, enhanced solubility |

| Epoxy Resins | Curing Agent (Hardener) | Epoxy Resins | β-Hydroxyamine | Cross-linked, thermoset network |

| Polyimides | Monomer | Tetracarboxylic Dianhydrides | Imide | High thermal stability |

| Polyureas | Monomer | Diisocyanates | Urea | Elastomeric or rigid materials |

Incorporating this compound into a polymer backbone is a direct route to creating functional materials. The amine groups provide sites for further chemical reactions, a process known as post-polymerization modification. cambridge.org This allows for the covalent attachment of various functional molecules, tailoring the material for specific applications. For example, quaternization of the amine groups can impart antimicrobial properties, as has been demonstrated with functionalized aliphatic polyketones. nih.gov The basic nature of the amine groups also means that the resulting polymers can exhibit pH-responsive behavior, changing their solubility or swelling in response to changes in environmental pH. Such stimuli-responsive materials are of interest for applications in drug delivery and smart coatings.

Contribution to Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems bound by non-covalent interactions. The two primary amine groups of this compound are capable of acting as both hydrogen bond donors and acceptors, making the molecule an excellent building block for designing self-assembling systems. harvard.edubeilstein-journals.org Self-assembly is a process where simple building blocks organize into complex, ordered structures driven by interactions like hydrogen bonding, ionic bonds, and hydrophobic forces. beilstein-journals.orgmdpi.com

The molecule's structure allows for the formation of discrete molecular assemblies or extended hydrogen-bonded networks. Research on other chiral diamines has shown they can form well-defined supramolecular motifs on surfaces, where the transfer of chirality from the single-molecule level to the formation of extended assemblies is observed. acs.orgacs.org Similarly, this compound could be used to form supramolecular gels or liquid crystals. mdpi.com Furthermore, its ability to chelate metal ions makes it a potential linker for the construction of coordination polymers and metal-organic frameworks (MOFs), materials known for their high porosity and applications in gas storage and catalysis.

Design of Self-Assembled Systems

The structure of this compound makes it a compelling building block for the creation of self-assembled systems. The two primary amine groups can act as key interaction sites, driving the spontaneous organization of molecules into ordered supramolecular structures.

The presence of two amine groups offers the potential for creating extended networks through intermolecular hydrogen bonding. Each amine group can act as both a hydrogen bond donor and acceptor, facilitating the formation of intricate and robust assemblies. The branched nature of the carbon skeleton can introduce steric hindrance that influences the packing of the molecules, potentially leading to the formation of porous structures or materials with specific topologies.

Research into analogous systems has shown that the length and flexibility of the spacer between amine groups in diamines play a crucial role in the final self-assembled structure. While specific studies on this compound are emerging, the principles established for other diamines suggest that its unique, more rigid, and branched structure could lead to novel self-assembled architectures with potential applications in areas such as molecular recognition, catalysis, and the development of "smart" materials.

Role in Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry and are pivotal in determining the structure and function of many chemical and biological systems. This compound is adept at participating in a variety of these interactions, primarily due to its two primary amine groups.

Hydrogen Bonding: As previously mentioned, hydrogen bonding is the most significant non-covalent interaction involving this compound. The amine groups can donate their hydrogen atoms to electronegative atoms (like oxygen or nitrogen) in neighboring molecules, or the lone pair of electrons on the nitrogen atoms can accept hydrogen atoms from suitable donors. This dual donor-acceptor capability allows for the formation of a network of hydrogen bonds, which can be either intramolecular or, more commonly, intermolecular. The strength and directionality of these bonds are key to the formation of stable supramolecular complexes.

Electrostatic Interactions: In acidic conditions, the amine groups of this compound can be protonated to form ammonium (B1175870) cations. These positively charged species can then engage in strong electrostatic interactions with anions or electron-rich molecules. This property is particularly relevant in the design of systems that respond to changes in pH.

The table below summarizes the key structural features of this compound that contribute to its role in non-covalent interactions.

| Structural Feature | Role in Non-Covalent Interactions |

| Two Primary Amine Groups | Act as both hydrogen bond donors and acceptors. Can be protonated to participate in electrostatic interactions. |

| Branched Pentane Backbone | Influences the steric environment around the amine groups, affecting the geometry and accessibility for intermolecular interactions. |

| Tertiary Carbon Center | Provides a rigid scaffold that dictates the spatial orientation of the two amine groups. |

The interplay of these non-covalent forces, guided by the specific molecular structure of this compound, allows for the rational design of complex, functional supramolecular systems. Further research into the specific binding properties and self-assembly behavior of this compound is expected to unveil new opportunities in materials science and organic synthesis.

Advanced Analytical Techniques in Chemical Research of Amines

Spectroscopic Methods for Mechanistic Studies

Spectroscopy is a cornerstone of mechanistic investigation in chemistry, allowing researchers to observe molecular changes in real-time and to characterize the structure of new chemical entities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for obtaining detailed structural information about molecules in solution. nih.gov It is particularly effective for monitoring the progress of chemical reactions and for confirming the structure of newly synthesized compounds. rsc.org In the study of 3-(Aminomethyl)pentan-3-amine, both ¹H and ¹³C NMR would be employed.

For reaction monitoring, a series of ¹H NMR spectra can be acquired at regular intervals. nih.gov For instance, in a reaction where this compound is acylated, one would observe the disappearance of the signals corresponding to the amine protons and a shift in the signals of adjacent methylene (B1212753) (-CH₂-) protons. The appearance of new signals, such as those for the amide protons and the acyl group, would signify product formation. This non-invasive, real-time monitoring provides valuable data for kinetic and mechanistic studies. beilstein-journals.orgnih.gov

For structural elucidation, the predicted NMR spectra for the parent compound, this compound, would serve as a baseline. The molecule's symmetry would simplify the spectra. The ethyl groups would produce a characteristic triplet and quartet pattern, while the two equivalent aminomethyl groups would yield a singlet. The broad signals of the primary amine protons (-NH₂) are also characteristic and would disappear upon adding D₂O to the sample, a standard technique for identifying exchangeable protons. pressbooks.pub

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~ 0.8 (triplet) | ~ 8 |

| -CH₂- (ethyl) | ~ 1.3 (quartet) | ~ 30 |

| Central C | N/A | ~ 55 |

| -CH₂- (aminomethyl) | ~ 2.5 (singlet) | ~ 50 |

| -NH₂ | ~ 1.5 (broad singlet) | N/A |

Note: Predicted values are based on standard chemical shift ranges for aliphatic amines.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. nepjol.info For primary amines like this compound, IR spectroscopy is particularly useful for identifying the N-H bonds. Primary amines characteristically exhibit a pair of medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. pressbooks.puborgchemboulder.comlibretexts.org Another key absorption is the N-H bending (scissoring) vibration, which appears in the 1580-1650 cm⁻¹ range. orgchemboulder.com

Monitoring reaction progress with IR spectroscopy involves tracking the changes in these characteristic absorptions. For example, if the primary amine groups of this compound were to react to form secondary amides, the pair of N-H stretching bands would be replaced by a single, sharper N-H stretching band characteristic of a secondary amide, and a strong carbonyl (C=O) stretching band would appear around 1650 cm⁻¹. Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C-C backbone structures. ias.ac.in

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |

| C-H Stretch | Alkyl (-CH₂, -CH₃) | 2850 - 2960 |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1580 - 1650 |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 |

| N-H Wag | Primary Amine (-NH₂) | 665 - 910 (broad) |

Source: Data compiled from general IR spectroscopy principles for amines. orgchemboulder.comlibretexts.org

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. wikipedia.org For compounds containing nitrogen, the "Nitrogen Rule" is a useful guideline. It states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This compound (C₆H₁₆N₂) has two nitrogen atoms, and its molecular weight is 116.21 Da, consistent with the rule.

The primary fragmentation pathway for aliphatic amines in mass spectrometry is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.orgmiamioh.edu This cleavage results in the formation of a stable, resonance-stabilized cation. jove.com For this compound, α-cleavage would involve the loss of an ethyl radical (•CH₂CH₃) from the molecular ion. This would generate a prominent fragment ion. Analyzing the fragmentation patterns of reaction products allows chemists to confirm that the desired chemical transformation has occurred.

Table 3: Predicted Mass Spectrometry Data for this compound

| Species | Formula | Calculated Mass-to-Charge Ratio (m/z) | Comments |

| Molecular Ion [M]⁺• | [C₆H₁₆N₂]⁺• | 116 | The parent ion. |

| α-cleavage fragment [M-CH₂CH₃]⁺ | [C₄H₁₁N₂]⁺ | 87 | Loss of an ethyl radical, a major expected fragment. |

| α-cleavage fragment [M-CH₂NH₂]⁺• | [C₅H₁₃N]⁺• | 87 | Loss of an aminomethyl radical. |

Note: Fragmentation is predicted based on the principles of α-cleavage in aliphatic amines. libretexts.org

Crystallographic Methods for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the structure-property relationships of any chemical compound. X-ray crystallography stands as the definitive method for elucidating such structures, providing detailed insights into bond lengths, bond angles, and intermolecular interactions. However, a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of published single-crystal X-ray diffraction data for the compound this compound.

While the molecular structure of this compound can be inferred from its chemical name and is supported by other spectroscopic techniques, its specific solid-state packing, hydrogen bonding networks, and conformational preferences in a crystalline lattice have not been experimentally determined and reported.

For context, crystallographic studies of analogous, yet structurally distinct, diamines have provided valuable information in the broader field of amine chemistry. For instance, the crystal structure of (2S,3S)-3-(aminomethyl)-3-(methylamino)-pentan-1,2,5-triol bis(hydrochloride) has been determined, revealing an orthorhombic crystal system with the space group P2₁2₁2₁. aabu.edu.jo Such studies on related molecules underscore the type of detailed structural information that could be obtained for this compound should suitable crystals be grown and analyzed.

A hypothetical crystallographic analysis of this compound would involve the following key steps:

Crystal Growth: The first and often most challenging step would be to grow single crystals of sufficient size and quality. This would typically involve dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using other techniques such as cooling crystallization or vapor diffusion.

Data Collection: A suitable crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections at specific angles and intensities, would be meticulously recorded.

Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, initially yielding an electron density map. From this map, the positions of the individual atoms could be determined. This initial model would then be refined to achieve the best possible fit with the experimental data.

Upon successful completion of such an analysis, a wealth of structural information would be generated. This would typically be presented in a standardized format, including tables of crystallographic data and atomic coordinates.

Below is an illustrative template for a data table that would be populated following the crystallographic analysis of this compound. It is important to reiterate that the values in this table are purely hypothetical and serve only to demonstrate the type of data that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₆H₁₆N₂ |

| Formula Weight | 116.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(1) |

| c (Å) | 14.567(5) |

| β (°) | 98.76(2) |

| Volume (ų) | 791.2(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 0.975 |

| Absorption Coeff. (mm⁻¹) | 0.058 |

Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Hypothetical Value (Å/°) |

|---|---|

| C3-C(aminomethyl) | 1.54(2) |

| C3-N(amine) | 1.48(1) |

| C(aminomethyl)-N | 1.47(2) |

| N-C3-C(aminomethyl) | 109.5(1) |

Future Research Directions and Potential Innovations

Exploration of Novel Catalytic Transformations

The molecular architecture of 3-(Aminomethyl)pentan-3-amine suggests its potential utility as a ligand in catalysis and as an organocatalyst. The two primary amine groups can act as a bidentate ligand, coordinating with metal centers to form stable chelate rings. This coordination could open avenues in asymmetric catalysis, where chiral metal complexes are employed to synthesize enantiomerically pure compounds. Future research could focus on synthesizing transition metal complexes with this diamine and evaluating their catalytic activity in reactions such as hydrogenations, cross-coupling reactions, and oxidations. The steric bulk imparted by the pentyl backbone may influence the selectivity and efficiency of these catalytic systems.

Furthermore, the primary amine groups offer potential for use in organocatalysis. nih.govacs.org Primary amines are known to participate in enamine and iminium ion catalysis, which are powerful strategies for asymmetric synthesis. acs.org Investigations into the application of this compound as a catalyst for reactions like aldol (B89426) and Mannich reactions could yield novel and efficient synthetic methodologies. nih.gov The cooperative action of the two amine groups might lead to unique reactivity or selectivity compared to simpler primary amine catalysts. nih.govacs.org

Development of Sustainable Synthesis Methods

The development of environmentally benign and efficient synthetic routes to this compound is a crucial area for future research. Current synthetic methods for amines often rely on traditional approaches that may involve harsh reagents or produce significant waste. rsc.org Future efforts could be directed towards greener synthetic pathways. benthamdirect.comnih.gov

One promising approach is the use of biocatalysis, employing enzymes such as transaminases to install the amine functionalities. nih.govacs.org This method offers high selectivity and operates under mild conditions, aligning with the principles of green chemistry. gctlc.org Another avenue is the development of catalytic reductive amination processes using renewable feedstocks. rsc.org For instance, starting from bio-based ketones and using green reducing agents like hydrogen with a recyclable catalyst could provide a more sustainable route to this diamine. The overarching goal would be to develop a synthesis that is not only efficient but also minimizes environmental impact through high atom economy and the use of renewable resources. rsc.orgbio4matpro.denih.gov

Integration into Advanced Functional Materials

The bifunctionality of this compound makes it an attractive building block for the synthesis of advanced functional materials. Its two primary amine groups can react with a variety of monomers to form polymers such as polyamides and polyimides. wikipedia.org The sterically hindered nature of the diamine is expected to impart unique properties to these polymers. tri-iso.comtri-iso.comtandfonline.com For example, incorporating this bulky, non-planar structure into a polymer backbone could disrupt chain packing, leading to materials with a high fractional free volume. rsc.orgresearchgate.net Such materials are of significant interest for applications in gas separation membranes, where increased free volume can enhance permeability. rsc.org

Interdisciplinary Research Opportunities

The unique structure of this compound opens up possibilities for interdisciplinary research. In the field of supramolecular chemistry, the diamine could be used as a building block for the construction of self-assembling systems. core.ac.uknih.govnih.gov The two amine groups provide sites for hydrogen bonding or for the attachment of other recognition motifs, enabling the formation of well-defined supramolecular architectures like rotaxanes or cages. core.ac.uk

In medicinal chemistry, this diamine could serve as a scaffold for the synthesis of new therapeutic agents. nih.govnih.gov The introduction of various substituents onto the amine groups could lead to a library of compounds for screening against different biological targets. The structural rigidity and the presence of two functional groups provide a versatile platform for designing molecules with specific three-dimensional arrangements, which is often crucial for biological activity. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)pentan-3-amine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of ketones with ammonia derivatives or through nucleophilic substitution of halogenated intermediates. Key steps include:

- Reaction Optimization : Adjust stoichiometry of precursors (e.g., aldehydes/ketones and amine donors) and catalysts (e.g., NaBH₃CN for reductive amination).